molecular formula C10H9FO4 B1599689 2-(2-Acetyl-4-fluorophenoxy)acetic acid CAS No. 34848-65-2

2-(2-Acetyl-4-fluorophenoxy)acetic acid

Cat. No.: B1599689
CAS No.: 34848-65-2
M. Wt: 212.17 g/mol
InChI Key: REIYOIMWAWBCSE-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-fluorophenoxy)acetic acid is an organic compound with the molecular formula C10H9FO4 It is a fluorinated derivative of phenoxyacetic acid, characterized by the presence of an acetyl group and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-4-fluorophenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and chloroacetic acid.

    Reaction: The 4-fluoroacetophenone undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-(4-fluorophenoxy)acetic acid.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-4-fluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-fluorophenoxy)acetic acid.

    Reduction: 2-(2-Hydroxy-4-fluorophenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Acetyl-4-fluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-4-fluorophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)acetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-(2-Acetylphenoxy)acetic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(2-Acetyl-4-chlorophenoxy)acetic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.

Uniqueness

2-(2-Acetyl-4-fluorophenoxy)acetic acid is unique due to the presence of both the acetyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2-(2-acetyl-4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIYOIMWAWBCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470155
Record name 2-(2-Acetyl-4-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34848-65-2
Record name 2-(2-Acetyl-4-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetic acid (99.3 mmol, 9.4 g) was added to a suspension of 5-fluoro-2-hydroxy acetophenone (33.1 mmol, 5.1 g) in water (60 mL) containing sodium hydroxide (165.4 mmol, 6.6 g) and the reaction mixture was refluxed for 3.5 hours. The reaction mixture was cooled to room temperature, poured into a separatory funnel and the oily liquid at the bottom of the funnel was discarded. The aqueous top layer was collected, cooled to 0° C. and acidified with conc. HCl. The white precipitate was collected, and air died. The dry solid was crystallized from toluene to obtain (2-acetyl-4-fluoro-phenoxy)-acetic acid, (57%, 4.3 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5′-fluoro-2′-hydroxyacetophenone (25.0 g), methyl bromoacetate (27.2 g), potassium carbonate (33.6 g) in N,N-dimethylformamide (250 mL) was stirred at room temperature for 1.5 hr. The insoluble material was filtered off, 1N hydrochloric acid was added to the filtrate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown oil. Tetrahydrofuran (300 mL), ethanol (300 mL) and 1N aqueous sodium hydroxide solution (300 mL) were added to the obtained oil, and the mixture was stirred at room temperature for 30 min. The solvent was concentrated under reduced pressure, 1N hydrochloric acid (300 mL) was added, and the resulting crystals were collected by filtration. The crystals were dissolved in ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure to give the title compound (23.7 g, 69%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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